Benzyldodecyldimethylammonium Chloride Dihydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

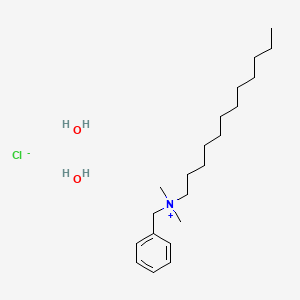

benzyl-dodecyl-dimethylazanium;chloride;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H38N.ClH.2H2O/c1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;;;/h13-15,17-18H,4-12,16,19-20H2,1-3H3;1H;2*1H2/q+1;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORJHCWPHEPKXRE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.O.O.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Benzyldodecyldimethylammonium Chloride Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyldodecyldimethylammonium chloride dihydrate (BDMDAC) is a quaternary ammonium compound (QAC) with potent, broad-spectrum antimicrobial, and antiviral properties. Its primary mechanism of action is the disruption of cellular and viral membranes, a process driven by the amphipathic nature of the molecule. This guide provides a detailed examination of the molecular interactions and cellular consequences of exposure to BDMDAC, supported by quantitative data, experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism of Action: Membrane Disruption

As a cationic surfactant, benzyldodecyldimethylammonium chloride's primary mode of action is the targeted disruption of the lipid bilayers that form cellular membranes and viral envelopes.[1][2] This process can be understood as a multi-stage interaction:

-

Adsorption and Binding: The positively charged quaternary ammonium headgroup of BDMDAC is electrostatically attracted to the negatively charged components of microbial cell membranes, such as phospholipids and teichoic acids.[3]

-

Intercalation and Destabilization: The long, hydrophobic dodecyl tail penetrates the hydrophobic core of the lipid bilayer. This intercalation disrupts the ordered structure of the membrane, increasing its fluidity and permeability.[2][4]

-

Loss of Integrity and Leakage: At sufficient concentrations, this disruption leads to a catastrophic loss of membrane integrity. This results in the leakage of essential intracellular components, including potassium ions (K+), ATP, and genetic material, ultimately leading to cell death.[3][5]

The bactericidal or bacteriostatic effect of BDMDAC is concentration-dependent.[1][2]

Visualizing the Mechanism of Action

Quantitative Data

The efficacy of benzyldodecyldimethylammonium chloride varies depending on the target organism and the experimental conditions. The following tables summarize key quantitative data.

Antibacterial Activity

| Organism | Test | Concentration | Reference |

| Pseudomonas fluorescens | MIC | 20 mg/L | [1] |

| Pseudomonas fluorescens | MBC | 10 mg/L | [6] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Target Organism | Not Specified | [1][7] |

| Multidrug-resistant Pseudomonas aeruginosa | Target Organism | Not Specified | [1][7] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Antifungal Activity of Benzalkonium Chloride (includes C12 variant)

| Organism | Test | Concentration (µg/mL) | Reference |

| Hyaline fungi (general) | MIC | ≤ 16 | [6] |

| Alternaria sp. | MIC | < 32 | [6] |

| Dematiaceous fungi (general) | MIC | 8 - 16 | [6] |

| Aspergillus niger | MIC | 0.1 - 4.0 | [8] |

| Aspergillus ochraceus | MIC | 0.1 - 4.0 | [8] |

| Epicoccum nigrum | MIC | 0.1 - 4.0 | [8] |

Antiviral Activity of Benzalkonium Chloride

| Virus | Type | Activity | Concentration | Reference |

| Herpes Simplex Virus Type 1 (HSV-1) | Enveloped | Effective | Not Specified | [9] |

| Human Immunodeficiency Virus Type 1 (HIV-1) | Enveloped | Effective | Not Specified | [9] |

| Human Coronavirus | Enveloped | Ineffective | Not Specified | [9] |

| Human Coxsackie Virus | Non-enveloped | Active | Not Specified | [9] |

| Influenza Virus | Enveloped | Enhanced inactivation at or above CMC | Not Specified | [10] |

CMC: Critical Micelle Concentration

Cytotoxicity

| Cell Line | Effect | Concentration | Incubation Time | Reference |

| Rat thymocyte cells | Dose-dependent cell death | 1-10 µM | 2 hours | [1] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of benzyldodecyldimethylammonium chloride.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

-

Preparation of BDMDAC Stock Solution: Prepare a stock solution of BDMDAC in an appropriate solvent (e.g., sterile deionized water or DMSO) at a concentration at least 10-fold higher than the highest concentration to be tested.

-

Preparation of Bacterial/Fungal Inoculum: Culture the test organism overnight in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution in Microplate: In a 96-well microtiter plate, perform a two-fold serial dilution of the BDMDAC stock solution in the appropriate broth medium.

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control well (inoculum without BDMDAC) and a negative control well (broth without inoculum).

-

Incubation: Incubate the plate at the optimal growth temperature for the test organism (e.g., 37°C for most bacteria) for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of BDMDAC that completely inhibits visible growth of the organism.[11]

Membrane Permeability Assay using Propidium Iodide (PI)

This assay measures the influx of the fluorescent dye propidium iodide into cells with compromised membranes.

-

Preparation of Bacterial Suspension: Harvest bacterial cells in the mid-logarithmic growth phase by centrifugation. Wash the cells twice with a suitable buffer (e.g., phosphate-buffered saline, PBS). Resuspend the cells in the same buffer to a defined optical density (e.g., OD600 of 0.5).

-

Treatment with BDMDAC: Add BDMDAC to the bacterial suspension at various concentrations (e.g., 0.5x, 1x, and 2x MIC). Include an untreated control.

-

Staining with Propidium Iodide: Add propidium iodide to the cell suspensions to a final concentration of 2 µM.

-

Incubation: Incubate the suspensions in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer or a fluorescence plate reader with an excitation wavelength of approximately 535 nm and an emission wavelength of approximately 617 nm. An increase in fluorescence indicates membrane permeabilization.[12]

Intracellular Potassium (K+) Release Assay

This assay quantifies the leakage of intracellular potassium ions as an indicator of membrane damage.

-

Preparation of Bacterial Suspension: Prepare a dense suspension of washed bacterial cells in a low-potassium buffer as described in the PI uptake assay.

-

Treatment with BDMDAC: Add BDMDAC at the desired concentrations to the bacterial suspension.

-

Sampling and Separation: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the suspension and immediately centrifuge at high speed to pellet the bacteria.

-

Potassium Measurement: Carefully collect the supernatant and measure the concentration of potassium ions using a potassium-selective electrode or by flame photometry.[1][2] An increase in the extracellular potassium concentration over time indicates membrane leakage.

Transmission Electron Microscopy (TEM) of Treated Bacteria

This protocol allows for the visualization of morphological changes in bacteria upon treatment with BDMDAC.

-

Bacterial Culture and Treatment: Grow bacteria to mid-log phase and treat with a bactericidal concentration of BDMDAC for a specified duration (e.g., 1 hour).

-

Fixation: Pellet the bacteria by centrifugation and fix the cells in a solution of 2.5% glutaraldehyde in a suitable buffer (e.g., 0.1 M cacodylate buffer) for at least 2 hours at 4°C.[3]

-

Post-fixation and Staining: Wash the fixed cells in buffer and post-fix with 1% osmium tetroxide. Subsequently, stain the cells with uranyl acetate.

-

Dehydration and Embedding: Dehydrate the samples through a graded series of ethanol concentrations and embed in a suitable resin (e.g., Epon or Spurr's resin).

-

Sectioning and Imaging: Cut ultrathin sections of the embedded samples, mount them on copper grids, and stain with lead citrate. Examine the sections using a transmission electron microscope.[13]

Signaling Pathways and Other Cellular Effects

While the primary mechanism of action is membrane disruption, there is emerging evidence that QACs may have other cellular effects.

A study on dodecyl dimethyl benzyl ammonium chloride (a closely related compound) in honeybees indicated a disruption of gut microbiota, phospholipids, and calcium signaling pathways.[14][15] While direct evidence in microorganisms is limited, this suggests that at sublethal concentrations, BDMDAC could potentially interfere with intracellular signaling cascades. However, further research is needed to elucidate these specific pathways in bacteria and fungi.

Experimental Workflow for Investigating Cellular Effects

Conclusion

This compound is a potent antimicrobial and antiviral agent whose primary mechanism of action is the rapid and irreversible disruption of cellular and viral membranes. This is a consequence of its cationic surfactant properties, which facilitate strong interactions with the lipid bilayers of target organisms. While membrane disruption is the key to its biocidal activity, further investigation into its effects on intracellular signaling pathways at sublethal concentrations may reveal additional mechanisms of action and provide a more complete understanding of its biological activity. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and antimicrobial research.

References

- 1. Membrane potential detection [bio-protocol.org]

- 2. biorxiv.org [biorxiv.org]

- 3. Sublethal Exposure to Common Benzalkonium Chloride Leads to Antimicrobial Tolerance and Antibiotic Cross-Resistance in Commensal and Opportunistic Bacterial Species [mdpi.com]

- 4. Antibactérien | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. ebi.ac.uk [ebi.ac.uk]

- 7. This compound|CAS 147228-80-6|DC Chemicals [dcchemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. ntrs.nasa.gov [ntrs.nasa.gov]

- 12. A Rapid ATP Bioluminescence-based Test for Detecting Levofloxacin Resistance Starting from Positive Blood Culture Bottles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. phexcom.com [phexcom.com]

- 15. Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Benzyldodecyldimethylammonium Chloride Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Benzyldodecyldimethylammonium chloride dihydrate is a quaternary ammonium compound (QAC) that belongs to the class of cationic surfactants.[1] It is the dihydrate form of benzododecinium chloride, a well-known antiseptic and disinfectant.[1][2][3] This compound is notable for its broad-spectrum antimicrobial properties, targeting a wide range of bacteria, fungi, and viruses, including antibiotic-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant P. aeruginosa.[4][5][6] Its amphiphilic structure, comprising a hydrophilic quaternary ammonium head and a hydrophobic C12 alkyl chain, allows it to integrate into and disrupt microbial cell membranes, making it a valuable agent in various research, pharmaceutical, and industrial applications.[1][7][8]

Chemical and Physical Properties

This compound is typically a white to off-white crystalline powder.[7][9] The presence of two water molecules in its hydrated form is a key differentiator from its anhydrous counterpart (CAS 139-07-1).

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | benzyl-dodecyl-dimethylazanium;chloride;dihydrate | [2] |

| Synonyms | Benzyldimethyldodecylammonium chloride dihydrate | [2][9] |

| CAS Number | 147228-80-6 | [4][9][10] |

| Molecular Formula | C₂₁H₄₂ClNO₂ (or C₂₁H₃₈ClN·2H₂O) | [2][4][9] |

| Molecular Weight | 376.02 g/mol | [2][4][9][10] |

| Appearance | White to almost white powder/crystal | [7][9] |

| Purity | >98.0% | [9] |

| Solubility | Soluble in water, ethanol, and acetone.[1] ≥ 2.5 mg/mL in DMSO/SBE-β-CD/saline or DMSO/corn oil mixtures. | [4] |

| Storage | Store at -20°C (powder) or -80°C (in solvent). Keep container tightly sealed in a cool, well-ventilated area, away from moisture and direct sunlight.[5][10] |

Mechanism of Antimicrobial Action

The primary mechanism of action for benzyldodecyldimethylammonium chloride, like other QACs, is the disruption of microbial cell membranes.[1][11][12] This process involves several stages, driven by both electrostatic and hydrophobic interactions.

-

Adsorption and Binding: The positively charged quaternary ammonium head electrostatically binds to the negatively charged components of the microbial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.

-

Hydrophobic Interaction: The long C12 alkyl chain penetrates the hydrophobic core of the lipid bilayer.[4]

-

Membrane Disruption: This insertion disrupts the packing of membrane lipids, leading to a loss of structural integrity and fluidity.[1][4][13]

-

Leakage of Cellular Contents: The compromised membrane allows for the leakage of essential intracellular components, such as ions (e.g., potassium) and small metabolites, ultimately leading to cell death.[4][11]

The bactericidal or bacteriostatic effect is dependent on the concentration of the compound.[1][6] At higher concentrations, it can also inhibit intracellular enzymes and cause autolysis.[11]

Caption: Mechanism of antimicrobial action of Benzyldodecyldimethylammonium chloride (BDAC).

Quantitative Biological Activity

The compound exhibits potent activity against a range of microorganisms and has been evaluated for its cytotoxic effects.

Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

| Organism | Strain | MIC | Reference |

| Pseudomonas fluorescens | N/A | 20 mg/L | [4][5] |

| Staphylococcus aureus | N/A | 0.4 - 1.8 mg/L | [11] |

| Escherichia coli | ATCC 10536 | N/A (Data for Benzalkonium Chloride) | [14] |

| Enterococcus hirae | ATCC 10541 | N/A (Data for Benzalkonium Chloride) | [14] |

| Candida albicans | ATCC 10231 | N/A (Data for Benzalkonium Chloride) | [14] |

| Note: Data for the anhydrous form, alkyldimethylbenzylammonium chloride (ADBAC), a blend of C12, C14, and C16 chains. |

Table 3: Cytotoxicity Data

| Cell Line | Concentration | Incubation Time | Effect | Reference |

| Rat Thymocytes | 1-10 µM | 2 hours | Dose-dependent increase in cell death | [4][5] |

Recent studies also indicate that at sub-lethal concentrations, this compound can disrupt the gut microbiota and alter calcium signaling pathways in non-target organisms like honeybees.[15][16]

Experimental Protocols

This protocol describes a general method for the quaternization of an amine.[3]

Materials:

-

N,N-Dimethyldodecylamine (dodecyldimethyl tertiary amine)

-

Benzyl chloride

-

Deionized water

-

Reaction vessel with stirring and temperature control

-

Rotary evaporator

Procedure:

-

In a suitable reaction vessel, dissolve N,N-dimethyldodecylamine (1 molar equivalent) and benzyl chloride (1 molar equivalent) in a minimal amount of deionized water (e.g., 2-3 mL per 6 mmol of reactants).[3]

-

Heat the mixture to 60-95°C while stirring continuously.[3]

-

Maintain the reaction temperature and stirring for 0.5 to 4 hours. Monitor the reaction progress using an appropriate method (e.g., TLC).[3]

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent (water) using a rotary evaporator under reduced pressure to yield the crude product.[3]

-

The resulting residue can be further purified by recrystallization or silica gel column chromatography.[3]

Caption: General workflow for the synthesis of Benzyldodecyldimethylammonium chloride.

This protocol is a standard broth microdilution method for determining the MIC of an antimicrobial agent.

Materials:

-

This compound stock solution

-

Sterile 96-well microplates

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth)

-

Bacterial inoculum, standardized to a specific cell density (e.g., 5 x 10⁵ CFU/mL)

-

Incubator

Procedure:

-

Prepare a serial two-fold dilution of the this compound stock solution in the broth medium directly in the wells of a 96-well plate. The final volume in each well should be 100 µL.

-

Add 100 µL of the standardized bacterial inoculum to each well, bringing the final volume to 200 µL. This will dilute the compound concentration by half.

-

Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

-

Seal the plate and incubate at the optimal temperature for the test organism (e.g., 37°C) for 18-24 hours.

-

After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.

This protocol outlines a common method for assessing the cytotoxicity of a compound on a mammalian cell line.

Materials:

-

Mammalian cell line (e.g., rat thymocytes)

-

Complete cell culture medium

-

This compound

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

-

Prepare serial dilutions of the compound in complete cell culture medium.

-

Remove the old medium from the cells and replace it with the medium containing the various concentrations of the compound. Include untreated control wells.

-

Incubate the plate for a specified period (e.g., 2 hours, as per the rat thymocyte study).[4]

-

After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage relative to the untreated control. Data can be used to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Safety and Handling

This compound is a hazardous substance and requires careful handling.

-

Hazards: Harmful if swallowed (H302), causes severe skin burns and eye damage (H314, H318), and is very toxic to aquatic life with long-lasting effects (H400, H410).[10][17][18]

-

Personal Protective Equipment (PPE): Wear protective gloves, impervious clothing, and safety goggles with side-shields. Use a suitable respirator if dust or aerosols are generated.[10][19]

-

First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[18] For skin contact, wash off immediately with soap and plenty of water.[10] If ingested, rinse mouth, do NOT induce vomiting, and call a physician immediately.[10][18][19]

-

Incompatibilities: Avoid strong acids, alkalis, and strong oxidizing or reducing agents.[10]

This guide provides a comprehensive overview of this compound for research and development purposes. Due to its potent biological activity and associated hazards, all experimental work should be conducted in a controlled laboratory setting by trained personnel, adhering to all relevant safety protocols.

References

- 1. BENZYL (DODECYL) DIMETHYL AMMONIUM CHLORIDE - Ataman Kimya [atamanchemicals.com]

- 2. This compound | C21H42ClNO2 | CID 91659090 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Dodecyldimethylbenzylammonium chloride | 139-07-1 [chemicalbook.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound|CAS 147228-80-6|DC Chemicals [dcchemicals.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Preparation of Antimicrobial Coatings from Cross-Linked Copolymers Containing Quaternary Dodecyl-Ammonium Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound [cymitquimica.com]

- 10. This compound|147228-80-6|MSDS [dcchemicals.com]

- 11. Action of Disinfectant Quaternary Ammonium Compounds against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanism of the action of didecyldimethylammonium chloride (DDAC) against Escherichia coil and morphological changes of the cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Disinfectant dodecyl dimethyl benzyl ammonium chloride (DDBAC) disrupts gut microbiota, phospholipids, and calcium signaling in honeybees (Apis mellifera) at an environmentally relevant level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. disinfectant-dodecyl-dimethyl-benzyl-ammonium-chloride-ddbac-disrupts-gut-microbiota-phospholipids-and-calcium-signaling-in-honeybees-apis-mellifera-at-an-environmentally-relevant-level - Ask this paper | Bohrium [bohrium.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. fishersci.es [fishersci.es]

- 19. echemi.com [echemi.com]

An In-depth Technical Guide to the Surfactant Properties of Benzyldodecyldimethylammonium Chloride Dihydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyldodecyldimethylammonium chloride (BDDA), a quaternary ammonium compound (QAC), is a cationic surfactant widely recognized for its potent antimicrobial, disinfectant, and preservative properties.[1][2] Its amphiphilic molecular structure, comprising a hydrophilic quaternary ammonium head group and a hydrophobic dodecyl chain attached to a benzyl group, enables it to effectively reduce surface tension and form micelles in aqueous solutions. These surfactant properties are intrinsically linked to its biological activity, particularly its ability to disrupt microbial cell membranes. This technical guide provides a comprehensive overview of the core surfactant properties of benzyldodecyldimethylammonium chloride dihydrate, including its critical micelle concentration (CMC), surface tension at the CMC, micelle aggregation number, and Krafft temperature. Detailed experimental protocols for determining these properties are also presented, alongside a visualization of its antimicrobial mechanism of action.

Core Surfactant Properties

| Property | Reported Value/Range | Method of Determination | Compound | Reference |

| Critical Micelle Concentration (CMC) | ~4.0 x 10⁻³ M | Conductivity, Refractive Index, Density, Sound Velocity | Dodecyldimethylbenzylammonium chloride | [3] |

| 5.3 x 10⁻³ M | Density | Benzyldimethyldodecylammonium bromide | ||

| 5.25 x 10⁻³ M | Surface Tensiometry | Benzyldimethyldodecylammonium bromide | ||

| Second Critical Micelle Concentration (2nd CMC) | 0.082 to 0.104 mol kg⁻¹ | Conductivity, Refractive Index, Density, Sound Velocity | Dodecyldimethylbenzylammonium chloride | [3] |

| Surface Tension at CMC (γCMC) | Data not available for the specific compound. | Tensiometry | - | - |

| Micelle Aggregation Number | 6-10 (small aggregates favored) | Molecular Dynamics Simulation | Benzyl Ammonium Chloride | [4] |

| Krafft Temperature | Data not available for the specific compound. | Conductivity vs. Temperature | - | - |

Note: The dihydrate form is expected to have similar, but not identical, surfactant properties to the anhydrous chloride and bromide salts. The presence of water of hydration can influence the packing of surfactant molecules in micelles and at interfaces.

Experimental Protocols

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter that indicates the concentration at which surfactant monomers begin to self-assemble into micelles. This transition is accompanied by abrupt changes in various physicochemical properties of the solution.

1. Tensiometry (Wilhelmy Plate or Du Noüy Ring Method)

-

Principle: Below the CMC, the surface tension of a surfactant solution decreases with increasing concentration as surfactant monomers adsorb at the air-water interface. Above the CMC, the surface tension remains relatively constant as additional surfactant molecules form micelles in the bulk solution. The CMC is determined from the breakpoint in a plot of surface tension versus the logarithm of surfactant concentration.[5][6]

-

Apparatus: Tensiometer (with a Wilhelmy plate or Du Noüy ring), precision balance, glass vessel.

-

Procedure:

-

Prepare a stock solution of this compound in deionized water.

-

Prepare a series of dilutions from the stock solution to cover a concentration range both below and above the expected CMC.

-

Measure the surface tension of each solution using the tensiometer. Ensure the plate or ring is thoroughly cleaned and the instrument is calibrated before each measurement.

-

Plot the measured surface tension as a function of the logarithm of the surfactant concentration.

-

The CMC is the concentration at the intersection of the two linear portions of the plot.

-

2. Conductometry

-

Principle: The equivalent conductivity of an ionic surfactant solution changes with concentration. Below the CMC, the conductivity decreases linearly with the square root of the concentration. Above the CMC, the formation of micelles, which have a lower mobility than the individual ions, leads to a steeper decrease in conductivity. The CMC is identified as the breakpoint in the conductivity versus concentration plot.

-

Apparatus: Conductivity meter, thermostated water bath, conductivity cell.

-

Procedure:

-

Prepare a series of aqueous solutions of this compound of varying concentrations.

-

Equilibrate the solutions to a constant temperature in the water bath.

-

Measure the specific conductance of each solution.

-

Plot the specific or equivalent conductivity against the surfactant concentration.

-

The CMC is determined from the intersection of the two linear segments of the graph.

-

Determination of Micelle Aggregation Number

The aggregation number is the average number of surfactant molecules that constitute a single micelle.

Fluorescence Quenching Method

-

Principle: This technique involves the use of a fluorescent probe that is solubilized within the micelles and a quencher that can deactivate the fluorescence of the probe upon encounter. By analyzing the quenching kinetics as a function of quencher concentration, the aggregation number can be determined.

-

Apparatus: Spectrofluorometer, cuvettes.

-

Reagents: A fluorescent probe (e.g., pyrene) and a quencher (e.g., cetylpyridinium chloride).

-

Procedure:

-

Prepare a series of surfactant solutions above the CMC containing a constant concentration of the fluorescent probe.

-

Add varying concentrations of the quencher to these solutions.

-

Measure the fluorescence intensity of the probe in each sample.

-

The aggregation number can be calculated from the slope of a plot of the natural logarithm of the ratio of unquenched to quenched fluorescence intensity versus the quencher concentration, using the Poisson quenching kinetics model.

-

Determination of Krafft Temperature

The Krafft temperature is the temperature at which the solubility of a surfactant becomes equal to its critical micelle concentration. Below this temperature, the surfactant has limited solubility and exists predominantly as hydrated crystals.

Conductivity Method

-

Principle: The conductivity of a surfactant solution is measured as a function of temperature. Below the Krafft temperature, the conductivity is low due to the limited solubility of the surfactant. As the temperature increases and reaches the Krafft point, the solubility rapidly increases as micelles begin to form, leading to a sharp increase in conductivity. The Krafft temperature is identified as the temperature at which this sharp break in the conductivity-temperature profile occurs.[7]

-

Apparatus: Conductivity meter with a temperature probe, heating/cooling circulator, jacketed beaker.

-

Procedure:

-

Prepare a surfactant solution at a concentration significantly above its CMC.

-

Cool the solution to a temperature where the surfactant precipitates.

-

Slowly heat the solution while continuously stirring and monitoring both the temperature and conductivity.

-

Plot the conductivity as a function of temperature.

-

The Krafft temperature is the point of abrupt change in the slope of the curve.

-

Antimicrobial Mechanism of Action

The primary antimicrobial action of benzyldodecyldimethylammonium chloride is the disruption of the bacterial cell membrane.[2][8] This process does not involve a specific signaling pathway in the traditional sense but rather a sequence of physicochemical interactions leading to cell death.

Caption: Workflow of the antimicrobial action of Benzyldodecyldimethylammonium Chloride (BDDA).

The antimicrobial process can be summarized in the following steps:

-

Adsorption to the Cell Surface: The positively charged quaternary ammonium headgroup of BDDA electrostatically interacts with the negatively charged components of the bacterial cell envelope, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria.[9]

-

Insertion into the Membrane: The hydrophobic dodecylbenzyl tail penetrates the lipid bilayer of the cell membrane.[10]

-

Membrane Disruption: The insertion of BDDA molecules disrupts the ordered structure of the lipid bilayer, leading to an increase in membrane fluidity and permeability.[8][11] This disruption causes the leakage of essential intracellular components, including ions (like K+), ATP, amino acids, and even larger molecules like proteins and nucleic acids.[10][12]

-

Inhibition of Cellular Processes: The loss of essential molecules and the disruption of the membrane potential inhibit vital cellular processes such as ATP synthesis and transport.

-

Cell Death: The cumulative damage to the cell membrane and the cessation of essential metabolic functions ultimately lead to bacterial cell death.

Conclusion

This compound is a cationic surfactant with significant antimicrobial efficacy. Its surfactant properties, particularly its ability to self-assemble into micelles above a critical concentration, are fundamental to its function. While specific quantitative data for the dihydrate form requires further experimental determination, the properties of closely related analogs provide a strong basis for understanding its behavior. The primary mechanism of its antimicrobial action is the disruption of the bacterial cell membrane, a process driven by the amphiphilic nature of the molecule. This technical guide provides researchers, scientists, and drug development professionals with a foundational understanding of the key surfactant properties of this compound and the experimental approaches to their characterization, which is crucial for its effective application in various formulations.

References

- 1. CAS 139-07-1: Dodecyldimethylbenzylammonium chloride [cymitquimica.com]

- 2. BENZYL (DODECYL) DIMETHYL AMMONIUM CHLORIDE - Ataman Kimya [atamanchemicals.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. tegewa.de [tegewa.de]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. Adaptation of a bacterial membrane permeabilization assay for quantitative evaluation of benzalkonium chloride as a membrane-disrupting agent - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 9. Biological Activity of Quaternary Ammonium Salts and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Physiological changes induced by the quaternary ammonium compound benzyldimethyldodecylammonium chloride on Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Mechanism of the action of didecyldimethylammonium chloride (DDAC) against Escherichia coil and morphological changes of the cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Benzyldodecyldimethylammonium Chloride Dihydrate: An In-Depth Technical Guide to its Antimicrobial Spectrum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antimicrobial properties of Benzyldodecyldimethylammonium chloride dihydrate (BDAC), a quaternary ammonium compound (QAC). It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and antimicrobial research. This document details its spectrum of activity, mechanism of action, and the experimental methodologies used to determine its efficacy.

Antimicrobial Spectrum

This compound exhibits a broad spectrum of antimicrobial activity against a variety of bacteria and fungi.[1][2] Its effectiveness is concentration-dependent, exhibiting both bacteriostatic (inhibiting growth) and bactericidal (killing) properties.[1][3]

Quantitative Antimicrobial Data

The antimicrobial efficacy of BDAC and related compounds has been quantified through the determination of Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal/Fungicidal Concentrations (MBC/MFC). The following tables summarize the available data for various microorganisms.

Table 1: Antibacterial Activity of Benzyldodecyldimethylammonium Chloride (C12-Cl)

| Bacterial Strain | MIC (mg/L) | MBC (mg/L) | Reference |

| Staphylococcus aureus CIP 4.83 | 2 | 4 | [4][5] |

| Enterococcus hirae CIP 5855 | 2 | 4 | [4][5] |

| Pseudomonas aeruginosa CIP 82118 | 32 | 128 | [4][5] |

| Escherichia coli CIP 53126 | 8 | 16 | [4][5] |

| Mycobacterium smegmatis CIP 7326 | 2 | 2 | [4][5] |

| Pseudomonas fluorescens | 20 | 10 | [3] |

| Listeria monocytogenes (various strains) | 0.25 - 20.00 | 0.50 - 20.00 | [6] |

| Salmonella enterica serovar Virchow | 4 - 256 | Not Reported | [2] |

| Escherichia coli O157 | >1000 | Not Reported | [2] |

Table 2: Antifungal Activity of Benzyldodecyldimethylammonium Chloride (C12-Cl)

| Fungal Strain | MIC (mg/L) | MFC (mg/L) | Reference |

| Aspergillus niger ATCC 16404 | 128 | 128 | [4][5] |

| Candida albicans IP 118079 | 16 | 32 | [4][5] |

| Trichophyton interdigitale IP 146583 | 4 | 4 | [4][5] |

Mechanism of Action

The primary mechanism of action for this compound is the disruption of microbial cell membranes.[2][3] As a cationic surfactant, BDAC interacts with the negatively charged components of the microbial cell envelope, leading to a cascade of events that ultimately result in cell death.

The process begins with the electrostatic attraction between the positively charged quaternary ammonium head of the BDAC molecule and the negatively charged components of the microbial cell surface, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides (LPS) in Gram-negative bacteria. Following this initial binding, the hydrophobic dodecyl chain of the BDAC molecule penetrates the lipid bilayer of the cell membrane.[3] This insertion disrupts the ordered structure of the membrane, leading to a loss of membrane integrity and fluidity.[3] The compromised membrane is no longer able to effectively regulate the passage of ions and molecules, resulting in the leakage of essential intracellular components, such as potassium ions and cytoplasmic contents.[3] This ultimately leads to cell lysis and death.

Caption: Mechanism of action of Benzyldodecyldimethylammonium chloride.

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to determine the antimicrobial spectrum of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a commonly used technique.

Protocol:

-

Preparation of Antimicrobial Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., sterile deionized water or a solvent compatible with the test medium).

-

Preparation of Microtiter Plates: A series of two-fold dilutions of the antimicrobial agent are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: The test microorganism is cultured overnight on an appropriate agar medium. A suspension of the microorganism is then prepared in sterile saline or broth and adjusted to a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation and Incubation: The prepared microtiter plates are inoculated with the standardized microbial suspension. The plates are then incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours for most bacteria; specific temperatures and durations for fungi).[4][7]

-

Reading the MIC: After incubation, the plates are examined visually for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.[4][8]

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Protocol:

-

Following MIC Determination: After the MIC is determined, an aliquot (typically 10-100 µL) is taken from each well of the microtiter plate that shows no visible growth.

-

Subculturing: The aliquot is subcultured onto an appropriate agar medium that does not contain the antimicrobial agent.

-

Incubation: The agar plates are incubated under suitable conditions to allow for the growth of any surviving microorganisms.

-

Reading the MBC/MFC: The MBC/MFC is defined as the lowest concentration of the antimicrobial agent from which no microbial growth is observed on the subculture plates.[4]

Caption: Workflow for MIC and MBC/MFC determination.

Conclusion

This compound is a potent antimicrobial agent with a broad spectrum of activity against both bacteria and fungi. Its mechanism of action, centered on the disruption of microbial cell membranes, makes it an effective biocide. The standardized protocols for determining its MIC and MBC/MFC values are crucial for evaluating its efficacy and for the development of new antimicrobial applications. This technical guide provides foundational information for researchers and professionals working to leverage the antimicrobial properties of this compound.

References

- 1. academic.oup.com [academic.oup.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Physiological changes induced by the quaternary ammonium compound benzyldimethyldodecylammonium chloride on Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Disinfectant dodecyl dimethyl benzyl ammonium chloride (DDBAC) disrupts gut microbiota, phospholipids, and calcium signaling in honeybees (Apis mellifera) at an environmentally relevant level - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of Quaternary-Ammonium-Based Formulations on Bacterial Community Dynamics and Antimicrobial Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) for Twelve Antimicrobials (Biocides and Antibiotics) in Eight Strains of Listeria monocytogenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. idexx.dk [idexx.dk]

An In-depth Technical Guide to Benzyldodecyldimethylammonium Chloride Dihydrate (CAS No. 139-07-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyldodecyldimethylammonium chloride (BDDAC), a quaternary ammonium compound, is a cationic surfactant with a broad spectrum of applications, including as an antiseptic, disinfectant, and biocide.[1][2][3] Its amphiphilic nature, possessing both a hydrophobic dodecyl chain and a hydrophilic quaternary ammonium group, allows it to disrupt the cell membranes of microorganisms, leading to cell lysis and death.[3][4][5] This technical guide provides a comprehensive overview of Benzyldodecyldimethylammonium chloride dihydrate (CAS No. 139-07-1), focusing on its physicochemical properties, synthesis, analytical methods, and biological activity.

It is important to note that while the CAS number 139-07-1 is broadly used, it can refer to the anhydrous form of benzyldodecyldimethylammonium chloride. The dihydrate form is more specifically identified by CAS number 147228-80-6, though the two are often used interchangeably in commercial and research contexts.[6][7]

Physicochemical Properties

A summary of the key physicochemical properties of Benzyldodecyldimethylammonium chloride is presented in the table below. Data for both the anhydrous (CAS 139-07-1) and dihydrate (CAS 147228-80-6) forms are included for clarity.

| Property | Benzyldodecyldimethylammonium chloride (Anhydrous) | This compound | Reference(s) |

| CAS Number | 139-07-1 | 147228-80-6 | [6][7] |

| Molecular Formula | C₂₁H₃₈ClN | C₂₁H₄₂ClNO₂ | [5] |

| Molecular Weight | 339.99 g/mol | 376.02 g/mol | [5] |

| Appearance | White to off-white solid/powder | White to almost white powder or crystals | [5][7] |

| Melting Point | ~60 °C | Not specified | [5] |

| Boiling Point | 162.7 °C (at 101,325 Pa) | Not specified | [5] |

| Solubility | Water: 2 g/L at 20°C; Organic Solvents: 866 g/L at 20°C | Soluble in water and organic solvents like alcohols and chloroform. | [5] |

| Density | 1.03 g/cm³ (at 20°C) | Not specified | [5] |

Synthesis

The synthesis of Benzyldodecyldimethylammonium chloride typically involves the quaternization of N,N-dimethyldodecylamine with benzyl chloride. The following is a general experimental protocol.

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

N,N-Dimethyldodecylamine

-

Benzyl chloride

-

Sherwood oil (or another suitable organic solvent)

-

Water

-

Silica gel (for chromatography, if needed)

-

Chloroform and Methanol (for chromatography, if needed)

-

Reaction kettle with a stirrer and reflux condenser

-

Heating mantle

-

Rotary evaporator or distillation apparatus

-

Slicing machine and pulverizer (for solid product)

Procedure: [8]

-

Reaction Setup: In a 500L reaction kettle, add 200 kg of Sherwood oil and 109.5 kg (514 mol) of N,N-dimethyldodecylamine.

-

Addition of Benzyl Chloride: While stirring, add 62 kg (490 mol) of benzyl chloride to the mixture.

-

Reaction: Heat the mixture to 70°C and allow it to reflux with water for 8 hours.

-

Solvent Removal: After the reaction is complete, recover the Sherwood oil at normal pressure. Subsequently, remove any residual solvent under reduced pressure.

-

Hydration and Solidification: Cool the reaction mixture to 40-50°C and add 18.6 kg of water. The product will solidify.

-

Product Isolation: Use a slicing machine to cut the solid product into slices and then pulverize it.

-

Purification (Optional): If further purification is required, the crude product can be purified by recrystallization or silica gel column chromatography using a chloroform-methanol mixture (e.g., 10:1 v/v) as the eluent.[5]

Analytical Methods

Accurate quantification of Benzyldodecyldimethylammonium chloride is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and titration are commonly employed methods.

High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC separates the components of a mixture based on their hydrophobicity. Benzyldodecyldimethylammonium chloride, being a cationic surfactant, can be effectively separated and quantified using a C18 column and a suitable mobile phase.

Caption: General workflow for the quantification of BDDAC using HPLC.

Instrumentation:

-

HPLC system with a UV detector

-

C18 column (e.g., L10, 15 cm × 4.6 mm, 5 µm particle size)

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (HPLC grade)

-

Phosphate buffer (pH 5.5)

-

Benzyldodecyldimethylammonium chloride reference standard

Chromatographic Conditions:

-

Mobile Phase: A mixture of Phosphate buffer (pH 5.5) and acetonitrile (40:60, v/v). The mobile phase should be filtered through a 0.45 µm membrane filter and degassed.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: Ambient

-

Detection Wavelength: 210 nm

-

Injection Volume: 20 µL

Procedure:

-

Standard Preparation: Prepare a stock solution of the Benzyldodecyldimethylammonium chloride reference standard in the mobile phase. From the stock solution, prepare a series of calibration standards at different concentrations (e.g., 0.05, 0.08, 0.10, 0.12, 0.15 mg/mL).

-

Sample Preparation: Accurately weigh a sample containing Benzyldodecyldimethylammonium chloride and dissolve it in a known volume of the mobile phase to achieve a concentration within the calibration range.

-

Analysis: Inject the standard solutions and the sample solution into the HPLC system.

-

Quantification: Record the peak areas for the analyte in both the standard and sample chromatograms. Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of Benzyldodecyldimethylammonium chloride in the sample by interpolating its peak area on the calibration curve.

Titration

Principle: This method involves a precipitation titration where the cationic Benzyldodecyldimethylammonium chloride is titrated with an anionic surfactant, such as sodium dodecyl sulfate (SDS). The endpoint can be determined potentiometrically.[7][9][10]

Caption: General workflow for the quantification of BDDAC using titration.

Instrumentation:

-

Automatic titrator with a potentiometric electrode suitable for surfactant titrations (e.g., TEN 1100 PLH).

-

Burette

-

Magnetic stirrer

Reagents:

-

Sodium dodecyl sulfate (SDS) solution (0.004 mol/L), standardized.

-

Borate buffer solution (pH 10).

-

Triton X-100 solution (non-ionic surfactant).

Procedure:

-

Sample Preparation: Accurately weigh a sample containing approximately 0.02 – 0.06 mmol of Benzyldodecyldimethylammonium chloride into a 100 mL glass beaker.

-

Solution Preparation: Add 10 mL of the borate buffer solution (pH 10) and dilute to 50 mL with distilled water. Add 0.5 mL of Triton X-100 solution to prevent the precipitate from coating the electrode.

-

Titration: Titrate the prepared sample solution with the standardized 0.004 mol/L SDS solution.

-

Endpoint Detection: The endpoint is determined by the inflection point of the potential curve.

-

Calculation: Calculate the concentration of Benzyldodecyldimethylammonium chloride in the sample based on the volume of SDS solution consumed and the stoichiometry of the reaction (1:1 molar ratio).

Spectral Data

Spectral analysis is essential for the structural elucidation and identification of Benzyldodecyldimethylammonium chloride.

-

¹H NMR: The ¹H NMR spectrum provides information about the different types of protons in the molecule. Expected signals include those for the aromatic protons of the benzyl group, the methylene protons of the benzyl and dodecyl chains, the methyl protons attached to the nitrogen, and the terminal methyl group of the dodecyl chain.[11][12][13]

-

¹³C NMR: The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.[14][15]

-

Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands for the functional groups present, such as C-H stretching of the alkyl and aromatic groups, and C-N stretching.[16]

Due to the proprietary nature of spectral databases, representative spectra cannot be directly embedded. Researchers are advised to consult spectral databases such as SpectraBase or the supplementary information of relevant research articles for detailed spectral data.[12][14][15]

Biological Activity and Mechanism of Action

Benzyldodecyldimethylammonium chloride exerts its antimicrobial effect primarily by disrupting the integrity of microbial cell membranes.[3][4][5]

General Mechanism of Action

The cationic head of the molecule interacts with the negatively charged components of the bacterial cell membrane, such as phospholipids and proteins. The hydrophobic tail then penetrates the lipid bilayer, leading to:

-

Disorganization of the membrane structure.

-

Increased membrane permeability.

-

Leakage of essential intracellular components (ions, metabolites, etc.).

-

Inhibition of membrane-bound enzymes.

Signaling Pathway Disruption

Recent studies have indicated that beyond general membrane disruption, Benzyldodecyldimethylammonium chloride can interfere with specific cellular signaling pathways. For instance, in honeybees, exposure to this compound has been shown to disrupt calcium signaling pathways, which are crucial for processes like neurotransmission and muscle contraction.[17] While this research was conducted on an insect model, it highlights the potential for this compound to affect fundamental signaling cascades that are conserved across different species. Further research is needed to elucidate the specific effects on mammalian cell signaling pathways, which is of particular interest to drug development professionals.

Caption: Postulated disruption of calcium signaling by BDDAC.

Antimicrobial Spectrum

Benzyldodecyldimethylammonium chloride is effective against a wide range of microorganisms. The Minimum Inhibitory Concentration (MIC) is a key parameter to quantify its antimicrobial potency.

| Microorganism | MIC (mg/L) | Reference(s) |

| Pseudomonas fluorescens | 20 | [18] |

| Escherichia coli | 16 (for some clinical isolates) | [19] |

| Listeria monocytogenes | 3 - >9 (susceptible vs. resistant strains) | [20] |

Note: MIC values can vary significantly depending on the specific strain, testing methodology, and the presence of interfering substances.

Principle: The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent. It involves challenging a standardized inoculum of a microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that inhibits the visible growth of the microorganism after a defined incubation period.[21][22]

Materials:

-

Sterile 96-well microtiter plates

-

Bacterial or fungal culture

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Benzyldodecyldimethylammonium chloride stock solution

-

Spectrophotometer or plate reader

Procedure:

-

Prepare Inoculum: Grow the test microorganism in a suitable broth to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard). Dilute the culture to the final desired inoculum concentration.

-

Serial Dilutions: Prepare serial two-fold dilutions of the Benzyldodecyldimethylammonium chloride stock solution in the broth medium directly in the wells of the 96-well plate.

-

Inoculation: Add a standardized volume of the prepared inoculum to each well containing the antimicrobial dilutions. Include a positive control (broth with inoculum, no antimicrobial) and a negative control (broth only).

-

Incubation: Incubate the microtiter plate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

-

Reading Results: After incubation, determine the lowest concentration of Benzyldodecyldimethylammonium chloride at which there is no visible growth (turbidity). This concentration is the MIC. The results can be read visually or with a plate reader.

Safety and Handling

Benzyldodecyldimethylammonium chloride is a hazardous substance and should be handled with appropriate precautions. It can cause severe skin burns and eye damage, and is harmful if swallowed.[9] It is also very toxic to aquatic life with long-lasting effects.[9]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves and protective clothing.

-

Respiratory Protection: Use a respirator if there is a risk of inhaling dust or aerosols.

First Aid Measures:

-

In case of eye contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.

-

In case of skin contact: Immediately remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.

-

If swallowed: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a versatile quaternary ammonium compound with significant applications in various fields due to its potent antimicrobial properties. This guide has provided a comprehensive overview of its physicochemical characteristics, synthesis, analytical methodologies, and biological activity. For researchers, scientists, and drug development professionals, a thorough understanding of these aspects is crucial for its safe and effective use in research and product development. Further investigation into its effects on mammalian cell signaling pathways will be particularly valuable for advancing its applications in the pharmaceutical and biomedical fields.

References

- 1. smatrix.com [smatrix.com]

- 2. novonordiskpharmatech.com [novonordiskpharmatech.com]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. cdn.fortunejournals.com [cdn.fortunejournals.com]

- 5. Dodecyldimethylbenzylammonium chloride | 139-07-1 [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. ysi.com [ysi.com]

- 8. CN102807494A - Method for preparing fat alkyl dimethyl benzyl ammonium chloride - Google Patents [patents.google.com]

- 9. xylemanalytics.com [xylemanalytics.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. japsonline.com [japsonline.com]

- 12. 1H NMR Studies of Aqueous Micellar Solutions of N-Dodecyl- N,N-dimethyl-N-benzylammonium Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Benzyldimethylstearylammonium Chloride(122-19-0) 1H NMR [m.chemicalbook.com]

- 14. Benzododecinium Chloride | C21H38N.Cl | CID 8753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Benzyl-dodecyl-dimethylazanium;chloride | C21H38ClN | CID 19909195 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Benzyldimethylhexadecylammonium chloride(122-18-9) IR Spectrum [chemicalbook.com]

- 17. Disinfectant dodecyl dimethyl benzyl ammonium chloride (DDBAC) disrupts gut microbiota, phospholipids, and calcium signaling in honeybees (Apis mellifera) at an environmentally relevant level - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Physiological changes induced by the quaternary ammonium compound benzyldimethyldodecylammonium chloride on Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Effect of higher minimum inhibitory concentrations of quaternary ammonium compounds in clinical E. coli isolates on antibiotic susceptibilities and clinical outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Antiseptic quaternary ammonium compound tolerance by gram-negative bacteria can be rapidly detected using an impermeant fluorescent dye-based assay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. qlaboratories.com [qlaboratories.com]

An In-depth Technical Guide to Benzalkonium Chloride and Benzyldodecyldimethylammonium Chloride for Researchers and Drug Development Professionals

An authoritative overview of the chemical properties, antimicrobial efficacy, and cytotoxic profiles of Benzalkonium Chloride and its primary homolog, Benzyldodecyldimethylammonium Chloride.

This technical guide provides a comprehensive comparison of Benzalkonium Chloride (BAC) and Benzyldodecyldimethylammonium Chloride (BDDMAC), two closely related quaternary ammonium compounds (QACs) with significant applications in the pharmaceutical and biotechnology sectors. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of key biological pathways and workflows.

Introduction: A Tale of Two Quaternary Ammonium Compounds

Benzalkonium chloride (BAC) is not a single chemical entity but rather a mixture of alkylbenzyldimethylammonium chlorides. The alkyl chains in this mixture can vary in length, typically ranging from C8 to C18.[1] The antimicrobial and surfactant properties of BAC are influenced by the distribution of these alkyl chain lengths.[2]

Benzyldodecyldimethylammonium chloride (BDDMAC), with a C12 alkyl chain, is a principal component of many commercial BAC mixtures.[1] Due to its prevalence and significant contribution to the overall activity of BAC, a detailed examination of BDDMAC is crucial for understanding the properties of the broader mixture. This guide will delve into the specific characteristics of both the BAC mixture and the pure C12 homolog, BDDMAC.

Chemical and Physical Properties

Both BAC and BDDMAC are cationic surfactants, a property that underpins their biological activity.[3] Their amphiphilic nature, possessing both a hydrophilic quaternary ammonium head and a hydrophobic alkyl chain, allows them to interact with and disrupt cell membranes.

| Property | Benzalkonium Chloride (BAC) | Benzyldodecyldimethylammonium Chloride (BDDMAC) |

| Synonyms | Alkyl Dimethyl Benzyl Ammonium Chloride, ADBAC | N-Dodecyl-N,N-dimethyl-benzenemethanaminium chloride, Lauralkonium chloride |

| CAS Number | 8001-54-5 (mixture) | 139-07-1 |

| Molecular Formula | Variable (mixture of homologs) | C₂₁H₃₈ClN |

| Molecular Weight | Variable | 339.99 g/mol |

| Appearance | White or yellowish-white powder, gel, or flakes | White to off-white solid |

| Solubility | Very soluble in water, ethanol, and acetone | Soluble in water and organic solvents |

Mechanism of Action: Disrupting the Microbial Fortress

The primary mechanism of antimicrobial action for both BAC and BDDMAC is the disruption of microbial cell membranes.[4] This process can be broken down into several key steps:

-

Adsorption and Penetration: The positively charged cationic head of the molecule is attracted to the negatively charged microbial cell surface. The hydrophobic alkyl chain then penetrates the lipid bilayer of the cell membrane.

-

Membrane Disorganization: The insertion of the QAC molecules into the membrane disrupts the orderly structure of the lipid bilayer, leading to a loss of membrane integrity.

-

Leakage of Intracellular Components: The compromised membrane can no longer effectively regulate the passage of substances, resulting in the leakage of essential cytoplasmic contents such as ions, ATP, and nucleic acids.

-

Enzyme Inhibition and Protein Denaturation: Once inside the cell, QACs can also interfere with critical metabolic processes by inhibiting enzymes and denaturing proteins.

This multi-pronged attack ultimately leads to microbial cell death.

Antimicrobial Efficacy: A Quantitative Comparison

The antimicrobial efficacy of BAC and its homologs is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.

While comprehensive, directly comparative studies are limited, available data suggests that the C12 homolog (BDDMAC) is a potent antimicrobial. One study found that C12-BAK (BDDMAC) exhibited antimicrobial activity at a concentration of 0.003%.[3] Another study determined the MIC of BDDMAC against Desulfovibrio desulfuricans to be 25 ppm.[5]

Table of MIC Values for Benzalkonium Chloride (BAC) against Various Microorganisms

| Microorganism | MIC Range (mg/L) |

| Staphylococcus aureus | 2 - 64 |

| Escherichia coli | Varies, can reach >1000 in resistant strains |

| Pseudomonas aeruginosa | Can be high, up to 1600 |

| Listeria monocytogenes | 10 - 30 |

| Salmonella enterica | 4 - 256 |

| Fungi | 0.1 - 4.0 (µL/mL) |

Note: MIC values can vary significantly depending on the specific strain, testing methodology, and the exact composition of the BAC mixture.[6][7]

Cytotoxicity and Safety Profile

A critical consideration in the development of pharmaceutical products is the potential for cytotoxicity of excipients and active ingredients. Both BAC and BDDMAC have been shown to exhibit cytotoxicity, particularly at higher concentrations.

A comparative study on the ocular toxicity of BAC homologs found that C12-BAK (BDDMAC) was less toxic than C14-BAK and a BAC mixture.[3] No ocular toxicity was observed after repeated application of 0.01% C12-BAK in rabbits.[3]

Table of Cytotoxicity Data for Benzalkonium Chloride (BAC)

| Cell Line | Assay | Endpoint | Concentration/Result |

| Human Corneal Epithelial Cells | MTT | Cell Viability | Significant decrease with 0.01% BAC after 24 hours |

| Human Lung Epithelial (A549) Cells | WST-1 | IC50 | 4.5 - 19 mg/mL |

| Human Lung Epithelial (Calu-3) Cells | WST-1 | IC50 | 3.6 - 6.7 mg/mL |

| Human Limbal Stem Cells | MTT | Inhibition of proliferation | Effective at 0.0002% |

Note: Cytotoxicity is dependent on the cell type, exposure time, and the specific assay used.

Signaling Pathways in Cytotoxicity

The cytotoxic effects of BAC are mediated by specific cellular signaling pathways, primarily leading to apoptosis (programmed cell death).

As illustrated, BAC-induced cell membrane disruption leads to mitochondrial dysfunction. This, in turn, triggers the activation of the initiator caspase-9, which then activates the executioner caspase-3, ultimately leading to the orchestrated dismantling of the cell known as apoptosis.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the standardized method for determining the MIC of an antimicrobial agent.

Materials:

-

96-well sterile microtiter plates

-

Sterile Mueller-Hinton Broth (or other appropriate growth medium)

-

Test compound (BAC or BDDMAC) stock solution

-

Microbial culture

-

Sterile saline or broth for inoculum preparation

-

Spectrophotometer or microplate reader (optional)

Procedure:

-

Prepare Compound Dilutions:

-

Add 100 µL of sterile broth to all wells of a 96-well plate.

-

Add 100 µL of the test compound stock solution to the first well and mix.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, discarding the final 100 µL from the last well.

-

-

Prepare Inoculum:

-

Grow the microbial culture to the mid-logarithmic phase.

-

Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the standardized inoculum to the final desired concentration (typically 5 x 10⁵ CFU/mL).

-

-

Inoculation:

-

Add 10 µL of the diluted inoculum to each well, except for the negative control wells.

-

-

Incubation:

-

Incubate the plate at the optimal temperature and duration for the specific microorganism.

-

-

Reading Results:

-

Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth.

-

Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

-

96-well sterile cell culture plates

-

Mammalian cell line of interest

-

Complete cell culture medium

-

Test compound (BAC or BDDMAC)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Replace the existing medium with the medium containing the test compound.

-

Include untreated control wells.

-

-

Incubation:

-

Incubate the plate for the desired exposure period.

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 2-4 hours.

-

-

Solubilization:

-

Remove the MTT-containing medium and add the solubilizing agent to each well.

-

-

Absorbance Measurement:

-

Measure the absorbance at the appropriate wavelength. The absorbance is directly proportional to the number of viable cells.

-

Conclusion

Benzalkonium chloride and its primary component, Benzyldodecyldimethylammonium chloride, are potent cationic surfactants with broad-spectrum antimicrobial activity. Their mechanism of action primarily involves the disruption of microbial cell membranes. While effective, both compounds exhibit dose-dependent cytotoxicity, which is a critical consideration in their application, particularly in pharmaceutical formulations. The available data suggests that the C12 homolog, BDDMAC, may offer a more favorable safety profile compared to BAC mixtures containing longer alkyl chains, without compromising antimicrobial efficacy. Further direct comparative studies are warranted to fully elucidate the relative potencies and toxicities of different BAC homologs and mixtures. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for researchers and drug development professionals to further investigate and utilize these important compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Ocular Toxicity of Benzalkonium Chloride Homologs Compared with Their Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differences in antibacterial activity of benzalkonium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synergism versus Additivity: Defining the Interactions between Common Disinfectants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impact of benzalkonium chloride, benzethonium chloride and chloroxylenol on bacterial antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Benzyldodecyldimethylammonium Chloride Dihydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of benzyldodecyldimethylammonium chloride dihydrate, a quaternary ammonium compound with significant applications as a cationic surfactant and biocide. This document details the underlying chemical reaction, experimental protocols, and key characterization data to support research and development in this area.

Introduction

Benzyldodecyldimethylammonium chloride, a member of the benzalkonium chloride family, is a versatile molecule widely utilized for its antimicrobial and surface-active properties. The dihydrate form of this compound offers enhanced stability, making it a preferred candidate for various formulations. This guide outlines a robust and reproducible method for its synthesis, purification, and characterization.

Synthesis Pathway

The synthesis of benzyldodecyldimethylammonium chloride proceeds via a standard quaternization reaction, specifically the Menshutkin reaction. This involves the alkylation of a tertiary amine, N,N-dimethyldodecylamine, with an alkyl halide, benzyl chloride. The lone pair of electrons on the nitrogen atom of the tertiary amine attacks the electrophilic benzylic carbon of benzyl chloride, leading to the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium cation. The chloride ion serves as the counter-ion. The dihydrate is subsequently formed during the crystallization process in the presence of water.

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound.

Synthesis of Benzyldodecyldimethylammonium Chloride

Materials:

-

N,N-Dimethyldodecylamine

-

Benzyl chloride

-

Butanone (methyl ethyl ketone)

-

Water, deionized

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N,N-dimethyldodecylamine (1 equivalent) in butanone.

-

To this solution, add benzyl chloride (1 equivalent).

-

Heat the reaction mixture to reflux and maintain for approximately 18 hours with continuous stirring.

-

After the reaction is complete, allow the mixture to cool to room temperature.

Crystallization of this compound

Procedure:

-

To the cooled reaction mixture, add a sufficient amount of deionized water. The addition of water is crucial for the formation of the stable dihydrate.

-

Stir the mixture vigorously to induce crystallization.

-

Cool the mixture in an ice bath to maximize the precipitation of the product.

-

Collect the white crystalline product by vacuum filtration.

-

Wash the crystals with a small amount of cold butanone to remove any unreacted starting materials.

-

Dry the product under vacuum to a constant weight. The resulting product is this compound.

Caption: Step-by-step workflow for the synthesis and isolation of the dihydrate.

Data Presentation

The following tables summarize the key quantitative data for this compound.

| Property | Value | Reference |

| Molecular Formula | C₂₁H₃₈ClN · 2H₂O | [1] |

| Molecular Weight | 376.02 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [3] |

| Purity | ≥98.0% (TLC, HPLC), ≥99% (Titration) | [2][3] |

| Typical Yield | ~95% | [4] |

| Melting Point | ~60 °C (for the anhydrous form) | [5] |

Table 1: Physicochemical Properties

| Analysis | Data | Reference |

| ¹H NMR (CDCl₃, δ ppm) | 0.88 (t, 3H, CH₃), 1.24 (m, 18H, (CH₂)₉), 1.79 (m, 2H, N-CH₂-CH ₂), 3.27 (s, 6H, N-(CH₃)₂), 3.48 (m, 2H, N-CH ₂), 4.97 (s, 2H, Ar-CH₂-N), 7.42 (m, 3H, Ar), 7.67 (m, 2H, Ar), H₂O peak also observed. | [4] |

| ¹³C NMR (CDCl₃, δ ppm) | 13.84 (CH₃), 22.31–28.94 (CH₂), 31.37 (N-CH₂-C H₂), 49.48 (N-CH₃), 63.24 (N-CH₂), 67.12 (Ar-CH₂-N), 127.51, 128.83, 130.24, 133.03 (Ar). | [4] |

| Infrared (IR, KBr, cm⁻¹) | 3414 (O-H), 2956, 2924, 2853 (C-H), 1638, 1617, 1469, 1456 (C=C aromatic). | [4] |

| Water Content (Karl Fischer) | Confirms the presence of two water molecules per molecule of the compound. | [4] |

Table 2: Characterization Data

Conclusion

This technical guide provides a detailed and actionable framework for the synthesis of this compound. By following the outlined experimental protocols and utilizing the provided characterization data, researchers and professionals in drug development can reliably produce and verify this important quaternary ammonium compound for a variety of applications. The synthesis is robust, high-yielding, and results in a stable, crystalline dihydrate product.

References

An In-depth Technical Guide to the Solubility of Benzyldodecyldimethylammonium Chloride Dihydrate

This technical guide provides a comprehensive overview of the solubility of benzyldodecyldimethylammonium chloride dihydrate (BDMDC dihydrate) in various solvents. Designed for researchers, scientists, and professionals in drug development, this document compiles available quantitative and qualitative solubility data, details relevant experimental protocols for solubility determination, and presents a logical workflow for these procedures.

This compound is a quaternary ammonium compound widely utilized as a surfactant, antimicrobial agent, and excipient in pharmaceutical formulations.[1] Its solubility is a critical parameter influencing its efficacy, bioavailability, and formulation design.

Core Data Presentation: Solubility Profile

The solubility of this compound has been reported in several common solvents. The following table summarizes the available quantitative and qualitative data. It is important to note that solubility can be influenced by factors such as temperature, pH, and the presence of other solutes.

| Solvent System | Solubility (at Room Temperature) | Remarks |

| Aqueous Solvents | ||

| Water (H₂O) | ≥ 100 mg/mL (≥ 265.94 mM) | Saturation point not fully determined. |

| Soluble | [2] | |

| Organic Solvents | ||

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (265.94 mM) | Requires sonication to dissolve. |

| Ethanol | Readily soluble | [2] |

| Acetone | Readily soluble | [2] |

| Mixed Solvent Systems for In Vivo Studies | ||

| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.5 mg/mL (≥ 6.65 mM) | Clear solution. Solvents are added sequentially. |